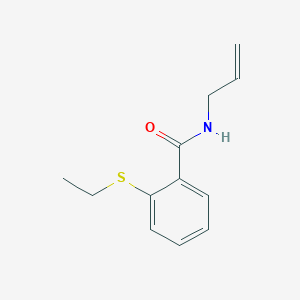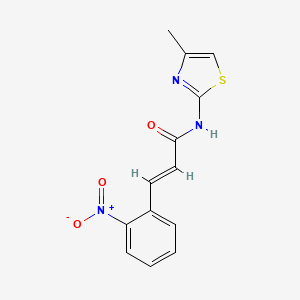![molecular formula C14H12N2O3S B5719604 N-[3-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5719604.png)
N-[3-(methylthio)phenyl]-4-nitrobenzamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) together with elemental analyses . Unfortunately, the specific molecular structure analysis for “N-[3-(methylthio)phenyl]-4-nitrobenzamide” is not provided in the sources.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-(methylthio)phenyl]-4-nitrobenzamide, focusing on six unique fields:
Pharmaceutical Applications
N-[3-(methylthio)phenyl]-4-nitrobenzamide has shown potential in pharmaceutical research due to its structural properties. Benzamide derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound could be explored for its potential to inhibit specific enzymes or pathways involved in disease processes.
Antimicrobial Activity
Research indicates that benzamide derivatives possess significant antimicrobial properties . N-[3-(methylthio)phenyl]-4-nitrobenzamide could be investigated for its effectiveness against various bacterial and fungal strains. Its structural components may allow it to disrupt microbial cell walls or inhibit essential microbial enzymes.
Antioxidant Properties
Compounds similar to N-[3-(methylthio)phenyl]-4-nitrobenzamide have been studied for their antioxidant activities . This compound could potentially scavenge free radicals, thereby protecting cells from oxidative stress and damage. This property is particularly valuable in preventing diseases related to oxidative stress, such as neurodegenerative diseases and cancer.
Chemical Synthesis and Catalysis
N-[3-(methylthio)phenyl]-4-nitrobenzamide can be used as an intermediate in the synthesis of more complex organic molecules . Its unique structure makes it a valuable reagent in various chemical reactions, including coupling reactions and as a precursor for other functionalized compounds.
Material Science
In material science, benzamide derivatives are often used to modify the properties of polymers and other materials . N-[3-(methylthio)phenyl]-4-nitrobenzamide could be utilized to enhance the thermal stability, mechanical strength, or chemical resistance of materials, making it useful in the development of advanced materials for industrial applications.
Environmental Applications
The compound’s potential antimicrobial and antioxidant properties could be leveraged in environmental applications. For instance, it could be used in the development of coatings or treatments that prevent microbial growth on surfaces, or in formulations that protect materials from oxidative degradation .
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20-13-4-2-3-11(9-13)15-14(17)10-5-7-12(8-6-10)16(18)19/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTCNLPDXMHECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylsulfanyl)phenyl]-4-nitrobenzamide | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5719533.png)


![3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5719556.png)

![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5719574.png)


![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5719606.png)

![2-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5719617.png)
![4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5719627.png)